molecular formula C17H18ClNO4S2 B4041119 2-chloro-6-ethoxy-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate

2-chloro-6-ethoxy-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate

Cat. No.: B4041119
M. Wt: 399.9 g/mol
InChI Key: ZMVGBSXQEHNULF-JYRVWZFOSA-N
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Description

2-chloro-6-ethoxy-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate is a useful research compound. Its molecular formula is C17H18ClNO4S2 and its molecular weight is 399.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.0365781 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound, as part of the 2-ethoxy carbonyl methylene thiazol-4-one class, is involved in the synthesis of various derivatives, including arylidene, pyridine, thiophene, and anilide derivatives. These derivatives are synthesized through reactions with aromatic aldehydes, cyanomethylene reagents, and phenylisothiocyanate. This process has been used to create fused derivatives with potential applications in various fields (Wardkhan et al., 2008).

Antimicrobial Activities

  • The compound and its derivatives exhibit antimicrobial activities. Studies have shown in vitro effectiveness against bacterial isolates such as Escherichia coli and Xanthomonas citri, and antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).

Aldose Reductase Inhibition

  • Certain iminothiazolidin-4-one acetate derivatives, closely related to the compound , have been evaluated as aldehyde reductase and aldose reductase inhibitors. These inhibitors have potential as novel drugs for treating diabetic complications, indicating the relevance of this class of compounds in medical research (Ali et al., 2012).

Synthesis of Thiazole Substituted Coumarins

  • Innovative derivatives like 7-((4-substituted thiazol-2-yl) methoxy)-4-methyl-2H-chromen-2-one are synthesized starting from compounds similar to the one . These synthesized compounds are characterized by their antibacterial and antifungal activities, highlighting their importance in the development of new antimicrobial agents (Parameshwarappa et al., 2009).

Potential Anticancer Agent

  • The compound and its analogs have been studied for their potential as anticancer agents. The synthesis of certain thiazolidinone derivatives, including ones similar to the compound , has been linked to moderate cytotoxic activity, indicating a possible role in cancer research and therapy (Mabkhot et al., 2019).

Antibacterial Activity of Novel Derivatives

  • New derivatives in this class, including various thiazolidines, oxime ethers, and imidazolines, have been synthesized and evaluated for their growth inhibitory activity against microbes like E. coli and Salmonella typhi, further underscoring the antimicrobial potential of these compounds (Desai et al., 2001).

Properties

IUPAC Name

[2-chloro-6-ethoxy-4-[(Z)-(5-oxo-2-propylsulfanyl-1,3-thiazol-4-ylidene)methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S2/c1-4-6-24-17-19-13(16(21)25-17)8-11-7-12(18)15(23-10(3)20)14(9-11)22-5-2/h7-9H,4-6H2,1-3H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVGBSXQEHNULF-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=CC2=CC(=C(C(=C2)Cl)OC(=O)C)OCC)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=N/C(=C\C2=CC(=C(C(=C2)Cl)OC(=O)C)OCC)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-6-ethoxy-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate
Reactant of Route 2
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2-chloro-6-ethoxy-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate
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2-chloro-6-ethoxy-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate
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2-chloro-6-ethoxy-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate
Reactant of Route 5
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2-chloro-6-ethoxy-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate
Reactant of Route 6
Reactant of Route 6
2-chloro-6-ethoxy-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.